molecular formula C16H11Cl2NO4 B5263508 (E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B5263508
M. Wt: 352.2 g/mol
InChI Key: IOSHNKLUYQFSGX-VGOFMYFVSA-N
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Description

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorobenzoyl group, a hydroxyphenyl group, and a prop-2-enoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid typically involves the following steps:

    Formation of the Dichlorobenzoyl Intermediate: The initial step involves the chlorination of benzoyl chloride to produce 2,4-dichlorobenzoyl chloride.

    Amidation Reaction: The 2,4-dichlorobenzoyl chloride is then reacted with an amine to form the corresponding amide.

    Coupling with Hydroxyphenyl Group: The amide is coupled with a hydroxyphenyl compound under basic conditions to form the desired product.

    Final Acidification: The final step involves acidification to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amidation processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The dichlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoyl Chloride: A precursor in the synthesis of the target compound.

    4-Hydroxyphenylacetic Acid: Shares the hydroxyphenyl group.

    2,4-Dichloroaniline: Contains the dichlorobenzoyl moiety.

Uniqueness

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO4/c17-10-3-6-12(13(18)8-10)15(21)19-14(16(22)23)7-9-1-4-11(20)5-2-9/h1-8,20H,(H,19,21)(H,22,23)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSHNKLUYQFSGX-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C(=O)O)/NC(=O)C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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